2,4-Dibromodibenzo[b,d]furan-3-amine
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Overview
Description
2,4-Dibromodibenzo[b,d]furan-3-amine is an organic compound with the molecular formula C12H7Br2NO. It is a pale yellow solid with a molecular weight of 341 g/mol . This compound is part of the dibenzofuran family, which consists of two benzene rings fused to a central furan ring. The presence of bromine atoms at the 2 and 4 positions and an amine group at the 3 position makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromodibenzo[b,d]furan-3-amine typically involves the bromination of dibenzofuran followed by amination. One common method involves the reaction of dibenzofuran with bromine in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromodibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products depend on the substituent introduced, such as hydroxyl or alkyl groups.
Oxidation: Formation of dibenzofuran oxides.
Reduction: Removal of bromine atoms to form dibenzofuran derivatives.
Scientific Research Applications
2,4-Dibromodibenzo[b,d]furan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4-Dibromodibenzo[b,d]furan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine or amine substitutions.
2,4-Dichlorodibenzo[b,d]furan-3-amine: Similar structure with chlorine atoms instead of bromine.
2,4-Dibromodibenzo[b,d]furan: Lacks the amine group at the 3 position.
Uniqueness
2,4-Dibromodibenzo[b,d]furan-3-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dibromodibenzofuran-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)10(14)11(8)15/h1-5H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFNPDSYVLWUSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567011 |
Source
|
Record name | 2,4-Dibromodibenzo[b,d]furan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133953-35-2 |
Source
|
Record name | 2,4-Dibromodibenzo[b,d]furan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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